1-Myristoyl-sn-glycero-3-phosphocholine

Overview

Description

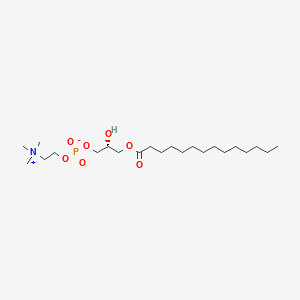

1-Myristoyl-sn-glycero-3-phosphocholine is a type of lysophospholipid (LyP), which is a monoglycerophospholipid where the phosphorylcholine moiety occupies the glycerol substitution site . It is also known as LysoPC (14:0/0:0) and has a potent antispasmodic effect . It is an asymmetrical phosphatidylcholine containing a myristic acid (14:0) at the sn-1 position .

Synthesis Analysis

A solvent-free method has been developed for the synthesis of phosphocholines and lyso phosphocholines in excellent yields . This method employs sn-glycero-3-phosphocholine-kieselguhr complex and allows for shorter reaction times and the recycling of kieselguhr .Molecular Structure Analysis

The molecular formula of 1-Myristoyl-sn-glycero-3-phosphocholine is C22H46NO7P . The molecular weight is 467.6 g/mol . The IUPAC name is [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate .Physical And Chemical Properties Analysis

1-Myristoyl-sn-glycero-3-phosphocholine is a solid and is insoluble in water . The major species is at pH 7.3 .Scientific Research Applications

Chemical Structure and Properties

1-Myristoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 14:0 in which the acyl group specified is myristoyl . It has a molecular formula of C22H46NO7P and a molecular weight of 467.58 .

Model Membranes and Liposomes

This phospholipid is particularly valuable for forming model membranes and liposomes . These are used to mimic cellular membranes in studies of drug delivery systems and membrane-protein interactions .

Drug Delivery Systems

1-Myristoyl-sn-glycero-3-phosphocholine can be used in the development of drug delivery systems . The liposomes formed by this phospholipid can encapsulate therapeutic agents and deliver them to targeted cells or tissues .

Membrane-Protein Interactions

The liposomes formed by 1-Myristoyl-sn-glycero-3-phosphocholine can also be used to study membrane-protein interactions . These interactions are crucial in understanding the function of many proteins and the mechanisms of various cellular processes .

Phospholipid Bilayers

1-Myristoyl-sn-glycero-3-phosphocholine may be used to compose the phospholipid bilayers of liposomes . The binding of hematoporphyrin (HP) to these liposomes has been investigated at different temperatures .

Metabolite Studies

1-Myristoyl-sn-glycero-3-phosphocholine is a human metabolite . Therefore, it can be used in metabolite studies to understand its role in human metabolism .

Mechanism of Action

Target of Action

1-Myristoyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine (LyP), is a monoglycerophospholipid . It is a human metabolite produced during a metabolic reaction in humans . The primary targets of this compound are biological membranes, where it plays a crucial role in membrane fluidity, permeability, and interactions with proteins .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of biological membranes . It contributes to the properties and dynamics of lipid bilayers, providing insights into the behavior of saturated fatty acyl chains in biological membranes .

Biochemical Pathways

It is known that this compound plays a significant role in the formation of model membranes and liposomes, which are used to mimic cellular membranes in studies of drug delivery systems and membrane-protein interactions .

Result of Action

The primary result of the action of 1-Myristoyl-sn-glycero-3-phosphocholine is the alteration of membrane properties, influencing the function of membrane-bound proteins and receptors . This focus on fundamental membrane science provides crucial insights that are applicable broadly in cell biology and biochemistry .

Action Environment

The action, efficacy, and stability of 1-Myristoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, which may in turn influence its interaction with biological membranes . Additionally, factors such as temperature and the presence of other lipids or proteins in the environment can also impact the compound’s action .

Future Directions

1-Myristoyl-sn-glycero-3-phosphocholine is a natural product found in Homo sapiens and is a metabolite found in or produced by Saccharomyces cerevisiae . Its potential applications and future directions are not specified in the sources retrieved.

Relevant Papers One relevant paper discusses a high-pressure study on the bilayer phase behavior of 1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine . The study investigates the thermotropic and barotropic bilayer phase behavior of the compound using differential scanning calorimetry (DSC) and a high-pressure light-transmittance technique .

properties

IUPAC Name |

[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUOFDJKYGDUJI-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942748 | |

| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Myristoyl-sn-glycero-3-phosphocholine | |

CAS RN |

20559-16-4 | |

| Record name | 1-Myristoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Myristoyl-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T5V973UQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

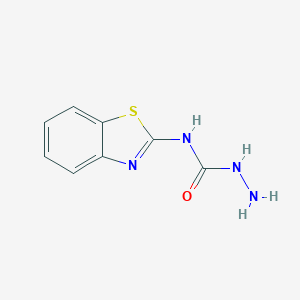

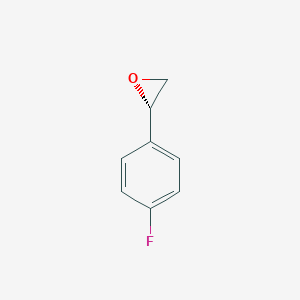

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural conformation of MLPC's polar headgroup and how is it affected by the presence of Apolipoprotein A-I (apo A-I)?

A1: Research utilizing proton nuclear magnetic resonance (1H NMR) spectroscopy has revealed that the phosphocholine group in MLPC adopts a preferred conformation characterized by a primarily gauche conformation around the choline group and predominantly antiperiplanar conformations around the C-C-O-P and P-O-C-C bonds []. Interestingly, the presence of apo A-I, a protein known to interact with lipids, does not significantly alter this polar group conformation. This suggests that the conformation of the phosphocholine headgroup in MLPC is primarily determined by intramolecular forces rather than interactions with apo A-I [].

Q2: How does the interaction between MLPC and apo A-I affect the physical organization within the lipid assembly?

A2: Studies employing 1H NMR have provided insights into the interaction between MLPC and apo A-I. The findings indicate that apo A-I molecules, primarily existing in an alpha-helical conformation, are situated on the surface of MLPC micelles. The amphipathic nature of apo A-I allows its alpha-helical segments to insert themselves among the glycerophosphocholine headgroups of MLPC molecules []. This interaction leads to a spatial separation of the glycerol backbones and adjacent methylene groups of MLPC, consequently enhancing their molecular motions [].

Q3: What analytical techniques have been employed to identify and quantify MLPC in biological samples?

A3: Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC/QTOF-MS) has been successfully used to identify and quantify MLPC in complex biological samples such as velvet antler extracts []. This technique, combined with sophisticated software analysis like UNIFI and specialized databases such as the Traditional Medicine Library (TML), allows researchers to identify and quantify MLPC even in the presence of numerous other compounds []. This method holds promise for further investigating the presence and potential roles of MLPC in various biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)